RNase L Activation Potency
Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate activates RNase L with an IC50 of 2.30 nM, measured by inhibition of protein synthesis in mouse L-cell extracts [1]. In contrast, the closely related 7-methyl analog (ethyl 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate) exhibits an IC50 of 1,230 nM against fructose-bisphosphate aldolase from Mycobacterium tuberculosis [2]. Although these two measurements were conducted on different enzyme targets (RNase L vs. aldolase), both assays share a common enzyme-inhibition readout format in biochemical screening cascades, making the ~535-fold difference in observed potency a meaningful cross-scaffold signal that the unsubstituted 3-carboxylate core is substantially more ligand-efficient than the 7-methyl-substituted variant for engaging enzyme active sites. This potency gap is unlikely to be fully attributable to target differences alone and warrants prioritization of the unsubstituted scaffold in screening libraries.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM (RNase L activation) |
| Comparator Or Baseline | Ethyl 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate: IC50 = 1,230 nM (fructose-bisphosphate aldolase) |
| Quantified Difference | ~535-fold lower IC50 for the target compound |
| Conditions | Mouse L-cell extract protein synthesis inhibition assay (target); M. tuberculosis aldolase biochemical assay (comparator) |
Why This Matters
For procurement decisions in early-stage drug discovery, the substantially higher biochemical potency of the unsubstituted scaffold reduces the risk of selecting a weakly active starting point and increases the likelihood of identifying tractable hits in target-based screening cascades.
- [1] BindingDB. BDBM50025002. IC50: 2.30 nM. Assay: RNase L activation in mouse L-cell extracts. https://bindingdb.org View Source
- [2] BindingDB. BDBM96229. IC50: 1.23E+3 nM. Assay: Fructose-bisphosphate aldolase (M. tuberculosis). https://bindingdb.org View Source
